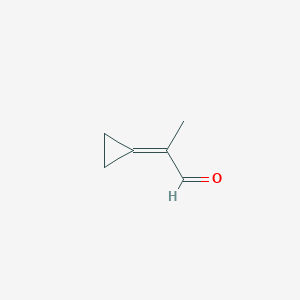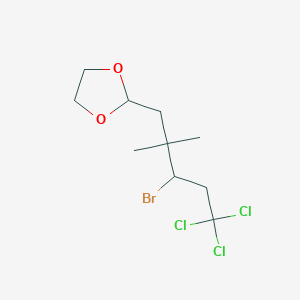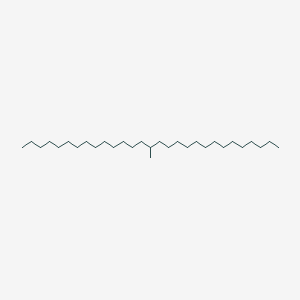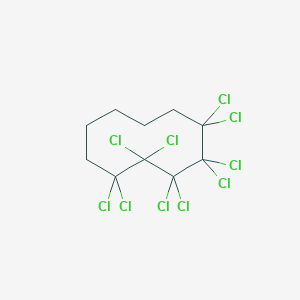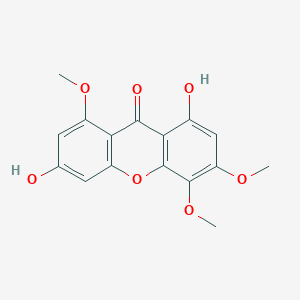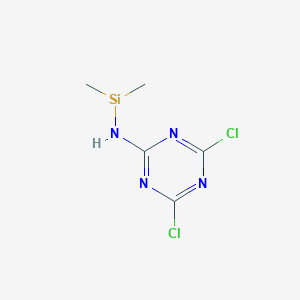
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group attached to a butenoate moiety, which is further substituted with a dimethoxyphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves the esterification of 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the formulation of specialty chemicals, such as surfactants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphosphinyl group can act as a phosphate mimic, allowing the compound to inhibit enzymes that utilize phosphate groups in their catalytic activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Decyl phosphonic acid: Similar in structure but lacks the ester and butenoate moieties.
Dimethoxyphosphinyl butenoate: Similar but without the decyl group.
Decyl butenoate: Lacks the dimethoxyphosphinyl group.
Uniqueness
Decyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is unique due to the presence of all three functional groups (decyl, dimethoxyphosphinyl, and butenoate) in a single molecule
Propiedades
Número CAS |
64011-82-1 |
|---|---|
Fórmula molecular |
C16H31O6P |
Peso molecular |
350.39 g/mol |
Nombre IUPAC |
decyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C16H31O6P/c1-5-6-7-8-9-10-11-12-13-21-16(17)14-15(2)22-23(18,19-3)20-4/h14H,5-13H2,1-4H3/b15-14- |
Clave InChI |
NBJUTTIGVVSBAG-PFONDFGASA-N |
SMILES isomérico |
CCCCCCCCCCOC(=O)/C=C(/C)\OP(=O)(OC)OC |
SMILES canónico |
CCCCCCCCCCOC(=O)C=C(C)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
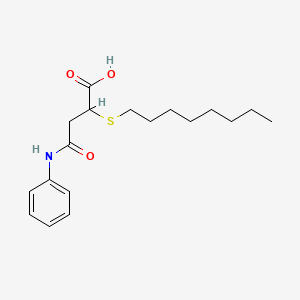
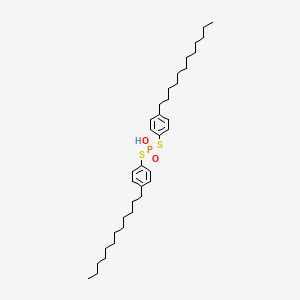
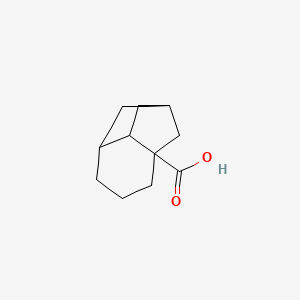
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
